

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Hydroxyoctadecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-hydroxyoctadecanoate

Cat. No.: B174744

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Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester, a class of molecules gaining increasing interest in biochemical and pharmaceutical research. As a derivative of stearic acid, this compound and its corresponding free acid, 3-hydroxyoctadecanoic acid, are implicated in various biological processes, particularly within the context of fatty acid metabolism. Understanding the physicochemical properties of **methyl 3-hydroxyoctadecanoate** is fundamental for its application in research and development, including its use as a standard in analytical biochemistry, its potential role in synthetic chemistry, and for elucidating its biological functions. This technical guide provides a comprehensive overview of the known physicochemical properties of **methyl 3-hydroxyoctadecanoate**, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant metabolic pathway.

Physicochemical Properties

The physicochemical properties of **methyl 3-hydroxyoctadecanoate** are summarized in the tables below. It is important to note that while some data for the 3-hydroxy isomer is available, specific experimental values for melting and boiling points are not readily found in the literature.

Therefore, data for the related isomer, methyl 12-hydroxyoctadecanoate, is provided for comparative purposes.

Table 1: General and Chemical Properties[1][2][3][4][5]

Property	Value
Chemical Name	Methyl 3-hydroxyoctadecanoate
Synonyms	3-Hydroxyoctadecanoic acid methyl ester, Methyl 3-hydroxystearate
CAS Number	2420-36-2
Molecular Formula	C ₁₉ H ₃₈ O ₃
Molecular Weight	314.5 g/mol
Physical State	Solid at room temperature
Purity	Typically >98%
Storage	Freezer

Table 2: Physical Properties

Property	Methyl 3-hydroxyoctadecanoate	Methyl 12-hydroxyoctadecanoate (for comparison)
Melting Point	Data not available	39.5 - 53.5 °C
Boiling Point	Data not available	~206.5 °C (at reduced pressure)
Solubility	Soluble in ethanol and methanol. Expected to be soluble in other common organic solvents like chloroform, diethyl ether, and hexane. Insoluble in water.	Slightly soluble in chloroform and methanol. Insoluble in water.

Experimental Protocols

Synthesis of Methyl 3-Hydroxyoctadecanoate via Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β -hydroxy esters.^[6]^[7]^[8]^[9]^[10] This protocol describes the reaction of hexadecanal with methyl bromoacetate in the presence of zinc metal.

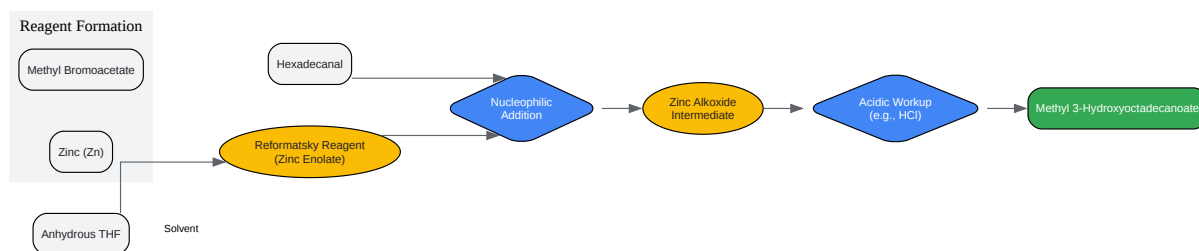
Materials:

- Hexadecanal
- Methyl bromoacetate
- Zinc dust (activated)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

- Hexane and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Initiation:** Add a small crystal of iodine to the zinc dust in anhydrous THF to initiate the reaction.
- **Addition of Reactants:** A solution of hexadecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.
- **Reaction:** The reaction mixture is gently heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete (typically after 2-4 hours), the mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.
- **Extraction:** The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **methyl 3-hydroxyoctadecanoate**.



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Caption: Synthesis of **Methyl 3-Hydroxyoctadecanoate** via Reformatsky Reaction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.^{[11][12][13]} This protocol is a general guideline for the analysis of 3-hydroxy fatty acid methyl esters.

Sample Preparation (Derivatization to Trimethylsilyl Ether):

- **Drying:** A known amount of **methyl 3-hydroxyoctadecanoate** is placed in a vial, and the solvent is evaporated to dryness under a stream of nitrogen.
- **Silylation:** To the dried sample, add a silylating agent (e.g., 100 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and an anhydrous solvent (e.g., 100 μ L of pyridine).
- **Reaction:** The vial is tightly capped and heated at 60-70°C for 30 minutes.
- **Analysis:** After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
 - Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Transfer Line Temperature: 280°C.

Expected Fragmentation: The mass spectrum of the silylated **methyl 3-hydroxyoctadecanoate** is expected to show characteristic fragments resulting from the cleavage of the C-C bonds adjacent to the trimethylsilyloxy group.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **methyl 3-hydroxyoctadecanoate**.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H -NMR Spectroscopy:

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Solvent: CDCl_3
- Expected Chemical Shifts (δ):
 - ~3.95 ppm (m, 1H, $-\text{CH}(\text{OH})-$)
 - 3.67 ppm (s, 3H, $-\text{OCH}_3$)
 - ~2.45 ppm (m, 2H, $-\text{CH}_2-\text{COO}-$)
 - ~1.25 ppm (br s, 28H, $-(\text{CH}_2)_{14}-$)
 - 0.88 ppm (t, 3H, $-\text{CH}_3$)

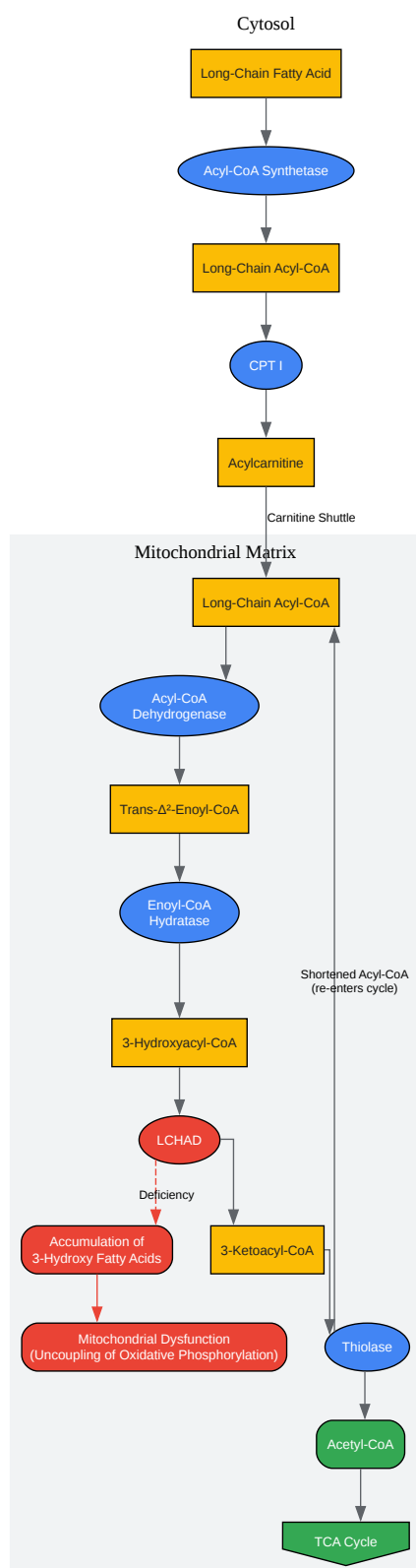
^{13}C -NMR Spectroscopy:

- Spectrometer: Bruker Avance 100 MHz or equivalent.
- Solvent: CDCl_3
- Expected Chemical Shifts (δ):
 - ~173 ppm ($-\text{COO}-$)
 - ~68 ppm ($-\text{CH}(\text{OH})-$)
 - ~51 ppm ($-\text{OCH}_3$)

- ~41 ppm (-CH₂-COO-)
- ~37-22 ppm (-(CH₂)₁₅-)
- ~14 ppm (-CH₃)

Biological Context: Mitochondrial Fatty Acid β -Oxidation

Methyl 3-hydroxyoctadecanoate is the methyl ester of 3-hydroxyoctadecanoic acid. In biological systems, long-chain 3-hydroxyacyl-CoAs are intermediates in the mitochondrial β -oxidation of fatty acids.^{[1][14][15][16]} A deficiency in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein, leads to the accumulation of long-chain 3-hydroxy fatty acids.^{[17][18][19][20][21]} This accumulation is associated with cellular dysfunction, particularly in high-energy-demand tissues like the heart and skeletal muscle. The accumulated 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation, disrupting mitochondrial energy production.^[2]



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Caption: Mitochondrial β -Oxidation and the Impact of LCHAD Deficiency.

Conclusion

Methyl 3-hydroxyoctadecanoate is a molecule of significant interest in the field of lipidomics and metabolic research. This guide has provided a detailed overview of its physicochemical properties, offering practical experimental protocols for its synthesis and characterization. The visualization of its role as an intermediate in fatty acid β -oxidation and the pathological consequences of its accumulation in LCHAD deficiency highlight its biological relevance. Further research into the specific biological activities of **methyl 3-hydroxyoctadecanoate** and its potential as a biomarker or therapeutic agent is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Hydroxyoctadecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174744#physicochemical-properties-of-methyl-3-hydroxyoctadecanoate]

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